
α-Methyl-5-pyrimidinemethanol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
α-Methyl-5-pyrimidinemethanol-d3: is a deuterium-labeled derivative of α-Methyl-5-pyrimidinemethanol. This compound is primarily used in scientific research, particularly in the fields of organic synthesis and proteomics . The molecular formula of this compound is C6H5D3N2O, and it has a molecular weight of 127.16 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of α-Methyl-5-pyrimidinemethanol-d3 typically involves the incorporation of deuterium into the α-Methyl-5-pyrimidinemethanol structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of specialized reactors and purification techniques to isolate the desired deuterium-labeled compound .
化学反応の分析
Types of Reactions: α-Methyl-5-pyrimidinemethanol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
作用機序
The mechanism of action of α-Methyl-5-pyrimidinemethanol-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium labeling allows researchers to study the compound’s metabolic pathways and its effects on biological systems with greater precision. The compound’s interaction with pyrimidine-related enzymes and receptors can provide insights into its potential therapeutic applications.
類似化合物との比較
α-Methyl-5-pyrimidinemethanol: The non-deuterated version of the compound.
5-Pyrimidinemethanol: A simpler pyrimidine derivative without the methyl group.
Deuterated Pyrimidine Derivatives: Other pyrimidine compounds labeled with deuterium.
Uniqueness: α-Methyl-5-pyrimidinemethanol-d3 is unique due to its deuterium labeling, which enhances its stability and allows for more precise studies in NMR spectroscopy and metabolic research. The presence of the methyl group also distinguishes it from simpler pyrimidine derivatives, providing additional functionalization for various chemical reactions.
特性
CAS番号 |
1346602-35-4 |
|---|---|
分子式 |
C6H8N2O |
分子量 |
127.161 |
IUPAC名 |
2,2,2-trideuterio-1-pyrimidin-5-ylethanol |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3/i1D3 |
InChIキー |
LHBKMPNNYVQNRE-FIBGUPNXSA-N |
SMILES |
CC(C1=CN=CN=C1)O |
同義語 |
1-(Pyrimidin-5-yl)ethan-1-ol-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


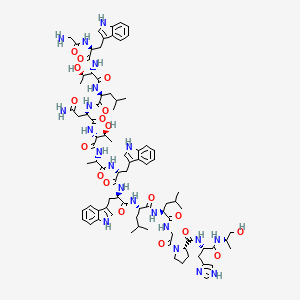
![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)
![N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B584614.png)
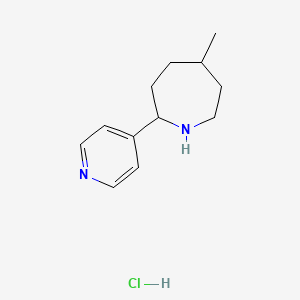
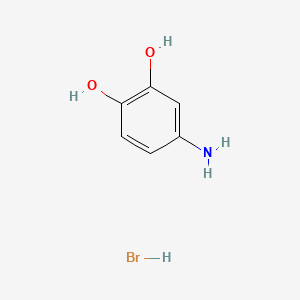
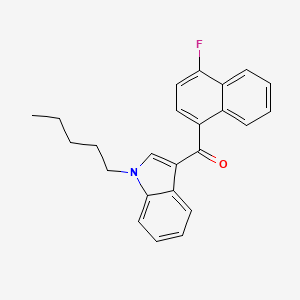
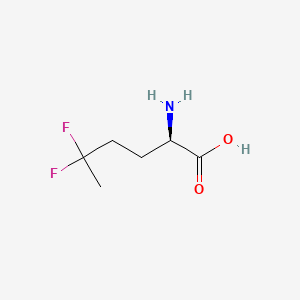
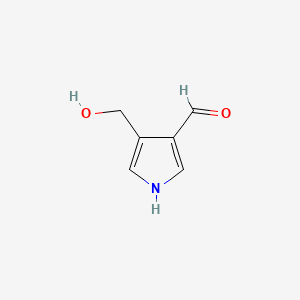
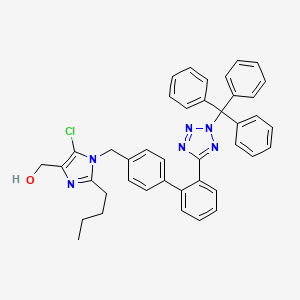
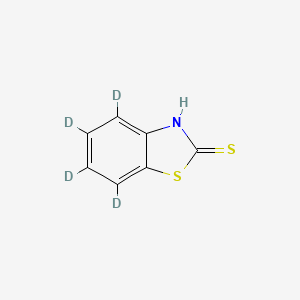
![3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B584627.png)
![N,N-[Dithiobis[(carbonylphenylimido)-2,1-ethanediyl]]bis(3-maleimidopropanamide)](/img/structure/B584632.png)
